Sodium peroxocarbonate

Übersicht

Beschreibung

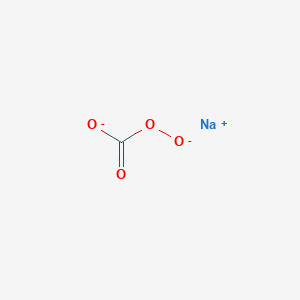

Sodium peroxocarbonate, also known as sodium percarbonate or sodium permonocarbonate, is a chemical compound with the formula Na₂CO₄. It is a peroxycarbonate of sodium and is known for its strong oxidizing properties. This compound is commonly used in various cleaning and bleaching applications due to its ability to release hydrogen peroxide upon dissolution in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium peroxocarbonate can be synthesized by the electrochemical oxidation of sodium carbonate in the presence of conductive-diamond thin film electrodes. This process involves the electoxidation of carbonate ions in a sodium carbonate solution at room temperature. Key parameters include an electrolyte concentration of 1 M, a current density of 34.3 mA/cm², and the addition of 4 g/L of sodium metasilicate as a stabilizing agent .

Industrial Production Methods: Industrially, this compound is produced by crystallizing a solution of sodium carbonate and hydrogen peroxide under controlled pH and concentration conditions. Alternatively, dry sodium carbonate can be treated directly with concentrated hydrogen peroxide solution .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium peroxocarbonate undergoes various chemical reactions, primarily oxidation reactions. It decomposes to release hydrogen peroxide, which further breaks down into water and oxygen. This decomposition is a key reaction that makes this compound an effective bleaching and cleaning agent .

Common Reagents and Conditions:

Oxidation: this compound acts as an oxidizing agent in the presence of water, releasing hydrogen peroxide.

Decomposition: Upon heating, it decomposes to form sodium carbonate, water, and oxygen.

Major Products Formed:

Hydrogen Peroxide (H₂O₂): Released during dissolution in water.

Sodium Carbonate (Na₂CO₃): Formed upon decomposition.

Oxygen (O₂): Released during the decomposition process.

Wissenschaftliche Forschungsanwendungen

Sodium peroxocarbonate has a wide range of applications in scientific research:

Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.

Biology: Employed in laboratory settings for sterilization and disinfection due to its strong oxidizing properties.

Medicine: Utilized in formulations for wound cleaning and disinfection.

Industry: Widely used in the production of eco-friendly cleaning products and detergents

Wirkmechanismus

The mechanism of action of sodium peroxocarbonate involves the release of hydrogen peroxide upon dissolution in water. Hydrogen peroxide acts as a strong oxidizing agent, breaking down into water and oxygen. This oxidation process is effective in breaking down organic stains and disinfecting surfaces. The molecular targets include various organic compounds that are oxidized by the released hydrogen peroxide .

Vergleich Mit ähnlichen Verbindungen

Sodium Percarbonate (Na₂H₃CO₆): An adduct of sodium carbonate and hydrogen peroxide, commonly used in cleaning products.

Sodium Perborate (NaBO₃): Another oxidizing agent used in detergents and bleaching products.

Sodium Persulfate (Na₂S₂O₈): A strong oxidizing agent used in polymerization and etching processes.

Uniqueness: Sodium peroxocarbonate is unique due to its ability to release hydrogen peroxide in a controlled manner, making it highly effective in cleaning and bleaching applications. Its stability and ease of handling also make it a preferred choice over other oxidizing agents .

Biologische Aktivität

Sodium peroxocarbonate (SPC), with the chemical formula Na2CO3·1.5H2O2, is a compound formed by combining sodium bicarbonate and hydrogen peroxide. It is primarily recognized for its role as an oxygen-releasing agent and has garnered attention for its biological activities across various fields, including aquaculture, dentistry, and antimicrobial applications. This article reviews the biological activity of SPC, supported by case studies, research findings, and data tables.

This compound acts as a source of hydrogen peroxide upon contact with water, which can lead to oxidative reactions. The decomposition of SPC releases oxygen and generates reactive oxygen species (ROS), which can exert various biological effects, including antimicrobial activity and tissue oxygenation.

2.1 Aquaculture

SPC has been utilized in aquaculture for improving water quality by indirectly increasing dissolved oxygen levels and reducing bacterial populations. A study demonstrated that adding 12 kg of SPC to a 100 m³ earthen pond resulted in a peak oxygen concentration of 35 ppm within 30 minutes, significantly enhancing water conditions for juvenile rainbow trout. The pH also increased from 8.0 to over 9.5 shortly after application, indicating improved water quality .

| Parameter | Before SPC Addition | After SPC Addition |

|---|---|---|

| Oxygen Concentration (ppm) | ~75% saturation | 140% saturation |

| pH | 8.0 | >9.5 |

2.2 Dental Applications

In dentistry, SPC is recognized for its bleaching effects on discolored teeth. A study involving extracted human teeth showed that sodium percarbonate exhibited significant bleaching efficacy without the need for additional hydrogen peroxide. The lightness recovery rate (LRR) was measured over time, demonstrating that SPC can effectively restore the color of stained teeth .

| Time (Days) | Lightness Recovery Rate (LRR) |

|---|---|

| 5 | Significant improvement |

| 10 | Continued improvement |

| 15 | Maximum recovery |

2.3 Antimicrobial Activity

SPC has shown promising results as an antimicrobial agent against various pathogens. In one study, it was found effective in killing methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli without causing significant cytotoxicity to host cells . The controlled release of hydrogen peroxide from SPC contributes to its sustained antimicrobial activity.

3.1 In Vitro Studies on Cell Viability

A study evaluated the effects of SPC in a hypoxic environment using C2C12 cells (muscle cells). The addition of catalase to SPC improved cell viability significantly compared to controls under hypoxic conditions. The optimal concentration was determined to be 1 mg/mL SPC combined with 20 U catalase, maintaining high cell viability for up to 12 days .

3.2 Environmental Impact

Research has also explored the environmental applications of SPC in degrading organic pollutants like chlorobenzene when activated with ferrous ions. The study indicated that SPC could efficiently degrade chlorobenzene across a range of pH levels, showcasing its utility in environmental remediation .

4. Toxicological Profile

While this compound is generally considered safe at recommended dosages, it can cause local irritation upon contact with mucous membranes and skin. Acute toxicity studies indicate an LD50 ranging from 1034 to 2200 mg/kg for oral exposure and >2000 mg/kg for dermal exposure . Its dissociation into naturally occurring substances (hydrogen peroxide and carbonate) suggests minimal systemic absorption and toxicity.

Eigenschaften

IUPAC Name |

sodium;oxido carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O4.Na/c2-1(3)5-4;/h4H,(H,2,3);/q;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNQXXOSWHCCOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])O[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNaO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4452-58-8 (di-hydrochloride salt) | |

| Record name | Sodium peroxocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162753 | |

| Record name | Sodium peroxocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14455-47-1 | |

| Record name | Sodium peroxocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium peroxocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.